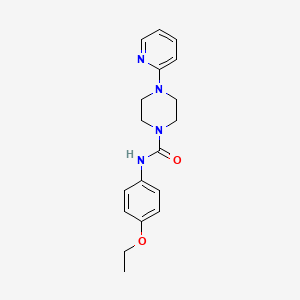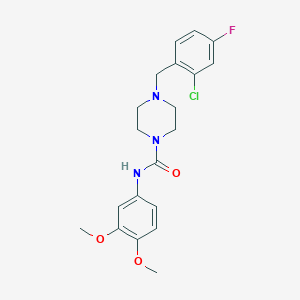
4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in inflammation, tumor growth, and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce anxiety by modulating the activity of certain neurotransmitters in the brain.
実験室実験の利点と制限
The advantages of using 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments include its potential as a therapeutic agent in several areas, its relatively simple synthesis method, and its ability to inhibit the activity of certain enzymes and receptors. However, its limitations include the lack of a full understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide. These include further studies to elucidate its mechanism of action, studies to determine its potential side effects, and studies to determine its efficacy as a therapeutic agent in various diseases. Additionally, studies could be conducted to optimize the synthesis method and to develop new derivatives with improved properties.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in several areas. Its synthesis method is relatively simple, and it has been shown to have several biochemical and physiological effects. However, there is still much to be learned about its mechanism of action and potential side effects. Further studies are needed to determine its efficacy as a therapeutic agent and to optimize its synthesis method.
合成法
The synthesis of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chloro-4-fluorobenzylamine with 3,4-dimethoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with piperazine to form the final product.
科学的研究の応用
The scientific research application of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is diverse and includes several therapeutic areas. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-anxiety agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3/c1-27-18-6-5-16(12-19(18)28-2)23-20(26)25-9-7-24(8-10-25)13-14-3-4-15(22)11-17(14)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMICHFOEFSHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
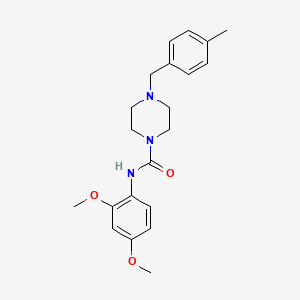
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)

![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344958.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5344976.png)
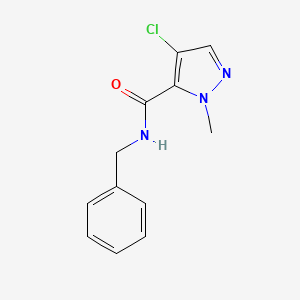
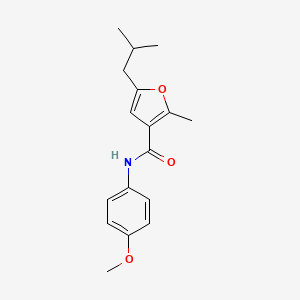
![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
